molecular formula C11H11ClN4O2 B11796999 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11796999
M. Wt: 266.68 g/mol
InChI Key: NZEMGHKQGRGTHB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, a chloro-methoxy substituted phenyl ring, and a carboxamide group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

    Carboxamide formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or its derivatives with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-thiol: Similar structure but with a thiol group instead of a carboxamide.

Uniqueness

The uniqueness of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H11ClN4O2/c1-18-9-3-2-6(4-8(9)12)16-10(13)7(5-15-16)11(14)17/h2-5H,13H2,1H3,(H2,14,17)

InChI Key

NZEMGHKQGRGTHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N)N)Cl

Origin of Product

United States

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